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Abstract
Rezuforimod (also known as BMS-986235 or LAR-1219) is a potent and selective small-

molecule agonist of the Formyl Peptide Receptor 2 (FPR2), a G protein-coupled receptor

implicated in the resolution of inflammation. Its discovery presents a promising therapeutic

strategy for conditions driven by chronic or dysregulated inflammation, such as cardiovascular

diseases. This technical guide provides a comprehensive overview of the discovery, synthesis,

mechanism of action, and preclinical evaluation of Rezuforimod. While clinical trial data

remains largely unpublished, this document consolidates the available scientific knowledge to

serve as a valuable resource for researchers in the field.

Introduction
Inflammation is a fundamental biological process in response to harmful stimuli, but its

dysregulation can lead to chronic diseases. The resolution of inflammation is an active process,

and Formyl Peptide Receptor 2 (FPR2), also known as Lipoxin A4 Receptor (ALX), plays a

pivotal role in this pathway. Activation of FPR2 by endogenous ligands initiates signaling

cascades that promote anti-inflammatory and pro-resolving effects, including inhibiting

neutrophil chemotaxis and enhancing macrophage phagocytosis of apoptotic cells.[1]

Rezuforimod has emerged from a dedicated drug discovery program aimed at identifying

potent and selective small-molecule agonists for FPR2. Its development signifies a targeted
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approach to harnessing the body's natural inflammation-resolving mechanisms for therapeutic

benefit.

Discovery and Medicinal Chemistry
The discovery of Rezuforimod was the result of a systematic medicinal chemistry effort,

starting from a simple linear urea compound with moderate FPR2 agonist activity.[2] The

optimization process involved the introduction of a rigid pyrrolidinone core to lock the molecule

in a bioactive conformation, which initially led to potent dual agonists of both FPR1 and FPR2.

[2]

Subsequent structure-activity relationship (SAR) studies focused on the optimization of

substituents on the lactam ring to achieve selectivity for FPR2 over FPR1. This meticulous

process ultimately led to the identification of Rezuforimod (compound 13c in the original

publication) as a highly potent and selective FPR2 agonist.[2]

Table 1: Chemical and Physical Properties of Rezuforimod

Property Value

IUPAC Name
2-{[(2S)-2-[(4-bromophenyl)carbamoylamino]-4-

methylpentanoyl]amino}acetic acid

Synonyms BMS-986235, LAR-1219

CAS Number 1431754-15-2

Molecular Formula C15H20BrN3O4

Molar Mass 386.246 g/mol

SMILES
CC(C)C--INVALID-LINK--

NC(=O)NC1=CC=C(C=C1)Br

InChI

InChI=1S/C15H20BrN3O4/c1-9(2)7-

12(14(22)17-8-13(20)21)19-15(23)18-11-5-3-

10(16)4-6-11/h3-6,9,12H,7-8H2,1-2H3,(H,17,22)

(H,20,21)(H2,18,19,23)/t12-/m0/s1
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Synthesis of Rezuforimod
While the detailed, step-by-step synthesis protocol for Rezuforimod is contained within the

primary publication by Asahina et al. and its supplementary materials, which are not publicly

available, the overall synthetic strategy involved the optimization of a linear urea scaffold. The

synthesis would logically proceed through the coupling of key intermediates to construct the

final molecule.

A plausible, generalized synthetic workflow is outlined below. This is a representative scheme

and may not reflect the exact, optimized conditions used in the industrial synthesis.

Generalized Synthetic Workflow for Rezuforimod

Leucine Derivative

Dipeptide Intermediate

Coupling with D

4-Bromoaniline

Isocyanate Intermediate

Reaction with C

Phosgene Equivalent Glycine Ester

Rezuforimod

Coupling with E, followed by Hydrolysis

Click to download full resolution via product page

A generalized synthetic workflow for Rezuforimod.

Mechanism of Action and Signaling Pathway
Rezuforimod exerts its therapeutic effects by selectively binding to and activating FPR2. FPR2

is a G protein-coupled receptor (GPCR) that, upon activation, initiates a cascade of intracellular

signaling events.[3][4][5][6][7]
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The binding of Rezuforimod to FPR2 is thought to induce a conformational change in the

receptor, leading to the activation of associated heterotrimeric G proteins, primarily of the Gi/o

family. This activation leads to the dissociation of the Gα and Gβγ subunits, which then

modulate the activity of various downstream effector proteins.[3][4][5][6][7]

Key downstream signaling pathways activated by FPR2 agonists like Rezuforimod include:

Phosphoinositide 3-kinase (PI3K)/Akt pathway: This pathway is crucial for cell survival and

proliferation and is implicated in the pro-resolving functions of FPR2.[3][5]

Phospholipase C (PLC) pathway: Activation of PLC leads to the generation of inositol

trisphosphate (IP3) and diacylglycerol (DAG), resulting in an increase in intracellular calcium

levels and activation of protein kinase C (PKC).[3][5]

Mitogen-activated protein kinase (MAPK) pathway: The ERK1/2 signaling cascade is also

activated downstream of FPR2 and is involved in regulating various cellular processes.[3][5]

The culmination of these signaling events leads to the key anti-inflammatory and pro-resolving

cellular responses, namely the inhibition of neutrophil chemotaxis and the stimulation of

macrophage phagocytosis.
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FPR2 Signaling Pathway Activated by Rezuforimod
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Simplified FPR2 signaling cascade initiated by Rezuforimod.
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Preclinical Data
Rezuforimod has demonstrated significant efficacy in various preclinical models, highlighting

its potential as a therapeutic agent for inflammatory diseases.

Table 2: In Vitro Activity of Rezuforimod

Assay Species EC50 Reference

FPR2 Agonism Human 0.41 nM [8]

FPR2 Agonism Mouse 3.4 nM [8]

Table 3: In Vivo Pharmacokinetic and Efficacy Data of Rezuforimod in Mice

Parameter Value Conditions Reference

Pharmacokinetics

Cmax 160 nmol/L 1 mg/kg, p.o. [8]

T1/2 0.68 hours 1 mg/kg, p.o. [8]

AUC0-inf 120 nmol/L*h 1 mg/kg, p.o. [8]

Bioavailability 24% 1 mg/kg, p.o. [8]

Efficacy

Infarct Length

Reduction
39%

0.3 mg/kg, p.o. daily

for 24 days in a

mouse model of

myocardial infarction

[8]

Experimental Protocols
The following are generalized protocols for the key assays used to characterize the biological

activity of Rezuforimod. The specific concentrations, incubation times, and reagents may have

been further optimized in the original studies.
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Neutrophil Chemotaxis Assay (Adapted from general
protocols)
Objective: To assess the ability of Rezuforimod to inhibit neutrophil migration towards a

chemoattractant.

Workflow:

Neutrophil Chemotaxis Assay Workflow

Isolate human neutrophils from whole blood

Pre-incubate neutrophils with Rezuforimod or vehicle control

Add treated neutrophils to the upper chamber Place chemoattractant (e.g., fMLP) in the lower chamber of a Boyden chamber

Incubate to allow migration

Quantify migrated cells

Click to download full resolution via product page

A typical workflow for a neutrophil chemotaxis assay.

Methodology:
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Neutrophil Isolation: Isolate human neutrophils from fresh peripheral blood of healthy donors

using density gradient centrifugation.

Cell Treatment: Resuspend isolated neutrophils in an appropriate buffer and pre-incubate

with various concentrations of Rezuforimod or vehicle control for a specified time at 37°C.

Chemotaxis Setup: Use a Boyden chamber or a similar transwell migration system. Add a

chemoattractant, such as N-formylmethionyl-leucyl-phenylalanine (fMLP), to the lower wells.

Cell Migration: Add the pre-treated neutrophils to the upper chamber of the transwell inserts.

Incubation: Incubate the plate at 37°C in a humidified incubator to allow the neutrophils to

migrate through the porous membrane towards the chemoattractant.

Quantification: After the incubation period, remove non-migrated cells from the upper surface

of the membrane. Stain the migrated cells on the lower surface of the membrane with a

suitable dye (e.g., DAPI) and quantify them by microscopy or a plate reader-based method.

Macrophage Phagocytosis Assay (Adapted from general
protocols)
Objective: To determine the effect of Rezuforimod on the phagocytic capacity of macrophages.

Workflow:
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Macrophage Phagocytosis Assay Workflow

Culture and differentiate macrophages (e.g., from monocytes)

Treat macrophages with Rezuforimod or vehicle control

Add fluorescently labeled apoptotic cells or zymosan particles

Incubate to allow phagocytosis

Quench extracellular fluorescence

Quantify phagocytosis by flow cytometry or fluorescence microscopy

Click to download full resolution via product page

A typical workflow for a macrophage phagocytosis assay.

Methodology:

Macrophage Preparation: Differentiate human or mouse monocytes into macrophages in

culture.

Cell Treatment: Treat the differentiated macrophages with various concentrations of

Rezuforimod or vehicle control for a specified duration.
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Target Preparation: Prepare phagocytic targets, such as apoptotic cells (e.g., Jurkat cells

treated with staurosporine) or zymosan particles, and label them with a fluorescent dye (e.g.,

pHrodo or FITC).

Phagocytosis: Add the fluorescently labeled targets to the treated macrophages and

incubate at 37°C to allow for phagocytosis.

Fluorescence Quenching: After incubation, add a quenching agent (e.g., trypan blue) to

extinguish the fluorescence of non-ingested particles.

Quantification: Analyze the macrophage population by flow cytometry to measure the

percentage of fluorescently positive cells (macrophages that have engulfed targets) and the

mean fluorescence intensity (indicating the number of engulfed targets per cell). Alternatively,

visualize and quantify phagocytosis using fluorescence microscopy.

Clinical Development
Rezuforimod has progressed to early-stage clinical evaluation.[9] Several Phase 1 clinical

trials have been initiated to assess the safety, tolerability, and pharmacokinetics of

Rezuforimod in healthy volunteers.[9][10] These studies are a critical step in the translation of

the promising preclinical findings to human applications.

Table 4: Known Clinical Trials for Rezuforimod (BMS-986235)
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Clinical Trial ID Title Phase Status

NCT03335553

A Study of

Experimental

Medication BMS-

986235 in Healthy

Subjects

1 Completed

NCT04301310

A Study to Evaluate

the Effect of Rifampin

on the

Pharmacokinetics of

BMS-986235 in

Healthy Participants

1 Completed

NCT04464577

A Phase 1, Open-label

Study to Evaluate the

Effect of Fluconazole,

Bupropion, or

Itraconazole on the

Pharmacokinetics and

Safety of BMS-

986235

1 Completed

To date, the results of these clinical trials have not been publicly disclosed in detail. Therefore,

a comprehensive summary of the clinical safety and efficacy of Rezuforimod in humans

cannot be provided at this time.

Conclusion
Rezuforimod is a novel, potent, and selective FPR2 agonist that has demonstrated significant

promise in preclinical models of inflammation. Its discovery through a well-designed medicinal

chemistry program highlights the therapeutic potential of targeting the body's own inflammation

resolution pathways. The detailed mechanism of action, involving the activation of pro-resolving

signaling cascades, provides a strong scientific rationale for its development. While the full

clinical profile of Rezuforimod is yet to be revealed, the successful completion of initial clinical

trials marks an important milestone. Continued research and the anticipated publication of
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clinical data will be crucial in determining the ultimate role of Rezuforimod in the treatment of

inflammatory diseases.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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